3-Hexyl-4-hydroxy-1H-quinolin-2-one
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Overview
Description
3-Hexyl-4-hydroxy-1H-quinolin-2-one is a derivative of the quinolone family, known for its diverse biological and pharmacological activities This compound features a hexyl group at the third position, a hydroxyl group at the fourth position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-4-hydroxy-1H-quinolin-2-one typically involves the condensation of appropriate aniline derivatives with β-ketoesters, followed by cyclization and functional group modifications. One common method includes the use of ethyl acetoacetate and hexylamine under acidic conditions to form the quinolinone core . The reaction is usually carried out in the presence of catalysts such as polyphosphoric acid or p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure
Mechanism of Action
The mechanism of action of 3-Hexyl-4-hydroxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription.
Pathways Involved: The compound interferes with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares the quinolinone core but lacks the hexyl group, resulting in different biological activities.
3-Acetyl-4-hydroxyquinolin-2-one: Contains an acetyl group instead of a hexyl group, leading to variations in chemical reactivity and applications
Uniqueness: 3-Hexyl-4-hydroxy-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical properties and potential for diverse applications. Its hexyl group enhances lipophilicity, improving its interaction with lipid membranes and increasing its efficacy in biological systems .
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-hexyl-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-9-12-14(17)11-8-6-7-10-13(11)16-15(12)18/h6-8,10H,2-5,9H2,1H3,(H2,16,17,18) |
InChI Key |
BZEGLZNTZXNBCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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